molecular formula C11H7FN2O2 B2985251 4-(4-Fluoro-3-nitrophenyl)pyridine CAS No. 850713-83-6

4-(4-Fluoro-3-nitrophenyl)pyridine

Cat. No. B2985251
CAS RN: 850713-83-6
M. Wt: 218.187
InChI Key: WDOFFMHWMDPJSY-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-3-nitrophenyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as anilides . It is a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluoro-3-nitrophenyl)pyridine” can be analyzed using density functional theory (DFT) at the B3LYP/6-311+G (2d,p) level . The optimized structure calculated using DFT is compared with the experimentally determined molecular structure in the solid state .


Chemical Reactions Analysis

The compound has been found to be involved in oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . It has also been reported that 4-fluoro-3-nitrophenyl azide forms ring-expanded dehydroazepine as a major product .


Physical And Chemical Properties Analysis

The molecular weight of “4-(4-Fluoro-3-nitrophenyl)pyridine” is 182.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 182.02400351 g/mol .

Scientific Research Applications

Nucleic Acid-Based Imaging Technology

A study developed orthogonal extra base pairs expanding the genetic alphabet, creating novel, unnatural base pairs between fluorophore and quencher nucleobase analogues. This development allows for the detection of target nucleic acid sequences using molecular beacons and real-time PCR, demonstrating the potential of these unnatural base pairs in sensing and diagnostic applications as well as basic research imaging tools (Kimoto et al., 2010).

Photochemistry of Nitrophenyldihydropyridines

Research on 4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates highlighted the role of intramolecular electron transfer in quenching fluorescence in 3-nitrophenyl derivatives, suggesting these compounds' potential for building new photoinduced electron-transfer systems. This insight can contribute to the development of photolabile drugs and advanced materials (Fasani et al., 2006).

Fluorescent pH Sensor

A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making it an effective fluorescent pH sensor. This property enables its application in detecting acidic and basic organic vapors and potentially in biomedical imaging and environmental monitoring (Yang et al., 2013).

Luminescent Sensor for Nitroaniline Detection

A triphenylamine-functionalized material demonstrated superior sensitivity and selectivity towards p-nitroaniline detection, offering a promising luminescent sensor for nitroaromatic detection. This development is significant for environmental monitoring and safety applications (Ji et al., 2018).

Safety and Hazards

The safety data sheet for “4-(4-Fluoro-3-nitrophenyl)pyridine” suggests avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The flexible chemistry of “4-(4-Fluoro-3-nitrophenyl)pyridine” and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted . This suggests potential future directions for research and application of this compound.

Mechanism of Action

Target of Action

It’s known that nitropyridines can undergo reactions with various functional groups present in biological molecules .

Mode of Action

The mode of action of 4-(4-Fluoro-3-nitrophenyl)pyridine is likely to involve interactions with these targets via nucleophilic substitution or free radical reactions . The presence of a nitro group and a fluoro group on the phenyl ring could influence the reactivity of the compound, potentially enhancing its ability to undergo these reactions .

Biochemical Pathways

It’s plausible that the compound could interfere with pathways involving proteins or other biomolecules that contain functional groups capable of reacting with the compound .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that can facilitate its absorption and distribution .

Result of Action

The molecular and cellular effects of 4-(4-Fluoro-3-nitrophenyl)pyridine’s action would depend on the specific targets it interacts with. Given its potential reactivity, it could modify the structure or function of target molecules, which could in turn affect cellular processes .

Action Environment

The action, efficacy, and stability of 4-(4-Fluoro-3-nitrophenyl)pyridine could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other reactive species, and the specific biological context in which the compound is acting .

properties

IUPAC Name

4-(4-fluoro-3-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOFFMHWMDPJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-nitrophenyl)pyridine

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